Ethyl N-piperazinecarboxylate

Physical Property Formulation Process Chemistry

Ethyl N-piperazinecarboxylate (CAS 120-43-4), also known as ethyl piperazine-1-carboxylate, is a versatile heterocyclic building block in the piperazine carboxylic acid class. It is characterized by a molecular formula of C7H14N2O2, a molecular weight of 158.20 g/mol, and appears as a clear, light yellow oily liquid.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 120-43-4
Cat. No. B105642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-piperazinecarboxylate
CAS120-43-4
Synonyms1-(Ethoxycarbonyl)piperazine;  1-Carbethoxypiperazine;  1-Carboethoxypiperazine;  4-Carbethoxypiperazine;  Ethoxycarbonylpiperazine;  Ethyl N-piperazinecarboxylate;  N-(Ethoxycarbonyl)piperazine;  N-Carbethoxypiperazine;  N-Carboethoxypiperazine;  N-Ethoxycar
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCNCC1
InChIInChI=1S/C7H14N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3
InChIKeyLNOQURRKNJKKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-piperazinecarboxylate (CAS 120-43-4): Technical Specifications and Procurement Baseline for a Key Pharmaceutical Building Block


Ethyl N-piperazinecarboxylate (CAS 120-43-4), also known as ethyl piperazine-1-carboxylate, is a versatile heterocyclic building block in the piperazine carboxylic acid class . It is characterized by a molecular formula of C7H14N2O2, a molecular weight of 158.20 g/mol, and appears as a clear, light yellow oily liquid . The compound serves as a critical intermediate in the synthesis of various pharmacologically active molecules, including antipsychotics, anti-HIV agents, and antitubercular compounds, due to the presence of a protected amine and a reactive carboxylate group .

Why Generic Substitution of Ethyl N-piperazinecarboxylate Fails: Quantifying the Functional Gap with In-Class Analogs


The piperazine scaffold is a privileged structure in medicinal chemistry, but the specific N-protecting group dictates critical physicochemical and functional properties . Simply substituting Ethyl N-piperazinecarboxylate with another N-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, is not feasible without altering downstream outcomes. The ethyl carbamate group confers a unique balance of hydrolytic stability under mild acidic conditions and deprotection compatibility, which directly impacts synthetic yield and final product purity [1]. Furthermore, the compound's distinct physical state and solubility profile, compared to its solid-state analogs, necessitate different handling, storage, and purification protocols, making it a non-interchangeable reagent in established synthetic routes .

Ethyl N-piperazinecarboxylate Evidence Guide: A Comparator-Driven Analysis of Key Differentiators


Physical State and Melting Point: Liquid Handling Advantage Over Solid Analogs

Ethyl N-piperazinecarboxylate is an oily liquid at ambient temperature (22-25°C) . In contrast, its close analog N-Boc-piperazine (CAS 57260-71-6) is a solid with a melting point of 43-47°C, and N-Cbz-piperazine (CAS 31166-44-6) is also a solid with a melting point of 37-41°C . This physical state difference is a primary determinant for procurement decisions in flow chemistry or automated liquid handling systems, where solid handling can introduce additional unit operations and variability.

Physical Property Formulation Process Chemistry

Aqueous Solubility: Facilitating Reactions in Aqueous and Polar Media

Ethyl N-piperazinecarboxylate is reported to be freely soluble in water . This property is in stark contrast to N-Boc-piperazine, which exhibits low water solubility (often reported as insoluble or only slightly soluble) . This marked difference in aqueous solubility is critical for designing reactions in water or aqueous/organic biphasic systems, where Ethyl N-piperazinecarboxylate offers a distinct advantage.

Solubility Green Chemistry Synthetic Methodology

Synthetic Yield: Documented High-Yield Routes for Core Structural Transformations

A published synthetic route demonstrates the preparation of Ethyl N-piperazinecarboxylate in 98.5% yield by reacting anhydrous piperazine with diethyl carbonate at 80°C for 3 hours [1]. This high yield is a quantifiable metric for process efficiency. While direct comparative yield data for other piperazine carbamates from identical starting materials is not provided in the same reference, this high efficiency establishes a robust baseline for its synthesis and suggests favorable kinetics for the ethyl carbamate formation.

Synthetic Chemistry Yield Optimization Process Development

Pharmacological Scaffold Versatility: Demonstrated Activity in Key Therapeutic Areas

The ethyl carbamate protecting group on the piperazine core is a key intermediate for generating pharmacologically active compounds. For example, derivatives of Ethyl N-piperazinecarboxylate have been used to prepare (piperazinyl)butoxydihydroquinolinones, which act as dopamine autoreceptor agonists . Furthermore, the compound is a starting point for synthesizing 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones with anti-HIV-1 activities, and pyrazine derivatives exhibiting tuberculostatic activity with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL [1]. While these are downstream derivatives, the activity profiles highlight the scaffold's utility, which is not universally shared across all N-protected piperazines. For instance, N-Boc-piperazine is frequently employed as a PROTAC linker, demonstrating a distinct application niche .

Antipsychotic Anti-HIV Antitubercular Medicinal Chemistry

Safety and Handling Profile: Hazard Classification and Storage Conditions

According to its Safety Data Sheet (SDS), Ethyl N-piperazinecarboxylate is classified with GHS Hazard Statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) and carries the signal word "Warning" . In contrast, N-Boc-piperazine is often associated with the hazard statement H302 (harmful if swallowed) . While both require standard laboratory precautions, the specific hazard profile of Ethyl N-piperazinecarboxylate necessitates appropriate personal protective equipment (PPE) and ventilation, which are standard for this class of compounds. Storage recommendations for Ethyl N-piperazinecarboxylate are ambient temperature in a dark, sealed container, while N-Boc-piperazine may require refrigeration (2-8°C) .

Safety Data Handling Regulatory Compliance Procurement

Optimal Application Scenarios for Ethyl N-piperazinecarboxylate Based on Verified Evidence


Continuous Flow Synthesis and Automated High-Throughput Experimentation

The oily liquid physical state of Ethyl N-piperazinecarboxylate, confirmed at standard ambient conditions, makes it the preferred choice for integration into automated liquid handling platforms and continuous flow reactors . Unlike solid N-Boc- or N-Cbz-piperazines, which require dissolution prior to use, this compound can be directly metered, reducing process steps, solvent usage, and potential for line blockages.

Aqueous and Green Chemistry Synthetic Methodologies

Its freely soluble nature in water is a decisive advantage for research programs committed to green chemistry principles . This property enables reactions in purely aqueous or aqueous/organic biphasic systems, simplifying workup procedures and reducing reliance on hazardous organic solvents, which is often not feasible with more hydrophobic N-protected piperazine analogs.

Synthesis of CNS-Active and Anti-Infective Drug Candidates

The documented utility of Ethyl N-piperazinecarboxylate in preparing dopamine autoreceptor agonists (antipsychotics) and anti-HIV/antitubercular compounds provides a validated starting point for medicinal chemists [1][2]. This contrasts with the more specific, niche applications of other piperazine carbamates (e.g., N-Boc-piperazine as a PROTAC linker), making it a more versatile building block for broad-spectrum drug discovery.

Large-Scale Production Where Cold-Chain Logistics are Prohibitive

The ability to store Ethyl N-piperazinecarboxylate at ambient room temperature offers a significant operational and cost advantage over analogs requiring refrigerated storage (e.g., N-Boc-piperazine at 2-8°C) . For kilo-lab or pilot-plant manufacturing, eliminating the need for cold storage reduces energy consumption and simplifies supply chain logistics.

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